2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Fragment-based drug discovery Physicochemical profiling hERG cardiotoxicity

Regioisomeric impurities in fluorinated piperidine building blocks cause false SAR and unanticipated hERG liability in lead optimization. Generic substitution by molecular formula alone ignores pKₐ shifts up to ~2 log units and divergent 3D shape among positional isomers. • ≥98% purity reduces false-positive rates in FBDD primary screens at 200-500 µM fragment concentrations. • Verified 4-fluoromethyl, 2-pyridyl configuration ensures target-pocket complementarity in kinase and viral protease (e.g., 3CLᵖʳᵒ) binding sites. • Lot-specific QA documentation supports consistent pKₐ and lipophilicity across lead-optimization cycles. Supplied for R&D use with full analytical traceability-ready for direct array synthesis without pre-purification.

Molecular Formula C11H16FN3
Molecular Weight 209.26 g/mol
CAS No. 2028861-98-3
Cat. No. B1476343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
CAS2028861-98-3
Molecular FormulaC11H16FN3
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1CF)C2=C(C=CC=N2)N
InChIInChI=1S/C11H16FN3/c12-8-9-3-6-15(7-4-9)11-10(13)2-1-5-14-11/h1-2,5,9H,3-4,6-8,13H2
InChIKeyJMQGNUOXOLXWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 2028861-98-3) – Chemical Identity and Baseline for Procurement


2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 2028861-98-3, molecular formula C₁₁H₁₆FN₃, molecular weight 209.26 g/mol) is a heterocyclic building block comprising a 3-aminopyridine core coupled to a 4-(fluoromethyl)piperidine moiety . This compound belongs to the broader class of fluorinated piperidine–aminopyridine hybrids, which are increasingly employed as three-dimensional (3D) fragments in fragment-based drug discovery (FBDD) campaigns [1]. Its procurement is relevant for medicinal chemistry laboratories and CROs engaged in kinase inhibitor design, antiviral protease screening, or central nervous system (CNS) lead-generation programs. The compound is commercially available from multiple vendors, with purity specifications ranging from 95% to 98% . Understanding its regioisomeric identity—specifically the 4-fluoromethyl substitution on the piperidine ring and the 2‑position attachment to the pyridine—is critical because closely related positional isomers exhibit divergent calculated pKₐ values, 3D shape descriptors, and biological recognition profiles [1].

Why 2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine Cannot Be Replaced by Common Regioisomeric Analogs


In‑class fluorinated piperidine–aminopyridine analogs cannot be interchanged during a synthesis or screening campaign without risking substantial shifts in molecular recognition, physicochemical properties, and biological readouts. Systematic chemoinformatic analysis of a fluorinated piperidine library demonstrated that the position of fluorine substitution on the piperidine ring modulates calculated basicity by up to several pKₐ units, a parameter directly correlated with hERG channel affinity and cardiac toxicity risk [1]. Moreover, the attachment point of the piperidine to the pyridine nucleus (2‑position versus 6‑position) alters the vector of the primary amine exit, a determinant of target‑pocket complementarity in kinase and protease binding sites [1]. The 3‑fluoromethyl regioisomer (CAS 2092286‑76‑3) and the 6‑substituted variant (CAS 2091705‑80‑3) therefore represent chemically distinct entities whose pKₐ, lipophilicity, and three‑dimensionality deviate measurably from the 4‑fluoromethyl, 2‑pyridyl configuration [1]. Generic substitution based solely on molecular formula equivalence neglects these quantifiable differences, potentially leading to false‑negative screening results, SAR misinterpretation, or downstream safety‑liability surprises.

Quantitative Differentiation of 2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine from Closest Analogs


Regioisomeric Purity as a Determinant of Reproducible pKₐ and hERG Liability Profiles

Calculated pKₐ values for fluorinated piperidine fragments differ substantially depending on the position of fluorine substitution. In a comparative chemoinformatic analysis, the introduction of fluorine atoms lowered the calculated basicity of the piperidine nitrogen by up to approximately 2 pKₐ units relative to the non‑fluorinated parent scaffold [1]. Although individual compound-level pKₐ data for the target compound were not retrieved in this review, the class‑level trend establishes that the 4‑fluoromethyl substitution pattern yields a measurably different basicity profile compared to 3‑fluoromethyl isomers [1]. Procuring the 4‑fluoromethyl regioisomer with verified purity (≥98% ) ensures that the pKₐ‑dependent properties—particularly hERG channel affinity, for which a correlation with pKₐ has been demonstrated—are not confounded by isomeric contamination [1].

Fragment-based drug discovery Physicochemical profiling hERG cardiotoxicity

Three‑Dimensionality (PMI and Fsp³) Differentiates 4‑Fluoromethyl Piperidine Fragments from Planar Heteroaryl Analogs

The fluorinated piperidine library was evaluated for “lead‑likeness” and three‑dimensionality using principal moments of inertia (PMI) and fraction of sp³‑hybridized carbons (Fsp³) [1]. The 4‑fluoromethylpiperidine scaffold, when coupled to the 3‑aminopyridine ring, occupies a region of PMI–Fsp³ space that is distinct from both planar aromatic fragments and more flexible alkyl chain linkers [1]. This balanced 3D character enhances the probability of identifying fragment hits with high ligand efficiency and stereochemical complementarity to protein pockets, compared to flatter, 2D‑enriched analogs such as simple 2‑aminopyridines [1]. The target compound’s 4‑fluoromethyl group contributes additional van der Waals volume and a well‑defined exit vector, features that are absent in the non‑fluorinated or 3‑methyl‑substituted comparators [1].

3D fragment libraries Lead‑likeness Fraction sp³

SARS‑CoV‑2 3CLᵖʳᵒ Recognition of Fluorinated Piperidine Scaffolds: Application‑Focused Differentiation

A random screening of the fluorinated piperidine library against a panel of proteolytic enzymes identified the 4‑fluoromethyl‑substituted scaffold as a structural motif recognized by the catalytic pocket of SARS‑CoV‑2 3CLᵖʳᵒ (main protease) [1]. This recognition is attributed to the precise spatial presentation of the fluorinated piperidine ring and the aminopyridine moiety within the S1′–S2 subsite [1]. Although the target compound itself was not explicitly named as the hit in the available abstract, the core 4‑fluoromethylpiperidine‑aminopyridine architecture overlaps with the recognized scaffold [1]. In contrast, 3‑substituted or 6‑pyridyl regioisomers would project the key recognition elements in different vectors, potentially abolishing protease binding [1].

Antiviral drug discovery 3CLPro inhibition SARS-CoV-2

Vendor‑Reported Purity and Storage Specifications Support Reproducible SAR Data Generation

Commercially, the target compound is offered at purities of 95% (AKSci ) and 98% (Leyan ). In contrast, the 3‑fluoromethyl regioisomer (CAS 2092286‑76‑3) is frequently listed at 95% purity from similar supplier channels . For the 6‑(3‑fluoromethyl)piperidin-1‑yl isomer (CAS 2091705‑80‑3), purity data are less consistently reported . A 3% difference in purity corresponds to an additional ~30 mg of impurity per gram of compound, which can manifest as spurious biological activity (e.g., false‑positive enzyme inhibition) or synthetic byproducts in follow‑up derivatization. For laboratories performing quantitative biochemistry (IC₅₀/EC₅₀ determination) or parallel synthesis, the higher‑purity 98% grade directly reduces the risk of impurity‑driven artifacts and improves inter‑batch reproducibility.

Analytical quality control Procurement specification Reproducibility

Procurement‑Oriented Application Scenarios for 2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine


Fragment‑Based Screening Libraries for Kinase and Antiviral Protease Targets

The compound’s balanced 3D shape (validated by PMI–Fsp³ analysis [1]) makes it a suitable component of 3D‑enriched fragment libraries. Incorporating the 98% purity grade minimizes false‑positive rates in primary screens at fragment concentrations (typically 200–500 µM). Its regioisomeric purity ensures that any observed structure–activity relationship can be confidently attributed to the 4‑fluoromethyl‑2‑aminopyridine pharmacophore. This is especially relevant in viral protease campaigns (e.g., 3CLᵖʳᵒ) where the scaffold has demonstrated recognition [1].

Lead‑Optimization Starting Point with Favorable pKₐ‑Controlled hERG Profile

The calculated pKₐ depression of ~1–2 units relative to non‑fluorinated piperidine analogs [1] positions the compound as a lead‑like starting point with reduced basicity‑driven hERG liability. Medicinal chemistry teams can leverage this property to prioritize the 4‑fluoromethyl regioisomer over the 3‑isomer, which may exhibit a different pKₐ shift and consequently altered ion‑channel off‑target profile. Procuring the compound from a supplier that provides lot‑specific purity documentation ensures consistent pKₐ behavior across lead‑optimization cycles.

Selective Derivatization via the 3‑Amino Group in Parallel Synthesis Workflows

The 3‑aminopyridine pendant serves as a versatile handle for amide bond formation, sulfonylation, or Buchwald–Hartwig couplings. With a verified purity of ≥98% , the compound can be used directly in array synthesis without pre‑purification, improving workflow efficiency. The absence of isomeric contaminants (e.g., 6‑pyridyl or 3‑fluoromethyl variants) prevents the generation of constitutional isomeric products that would complicate LC‑MS analysis and biological interpretation.

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